

# 4-Thiazolebutanol: Spectroscopic Characterization & Structural Elucidation Guide

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## Compound of Interest

Compound Name:	4-Thiazolebutanol
CAS No.:	79685-57-7
Cat. No.:	B13098021

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## Introduction & Chemical Identity

**4-Thiazolebutanol** (CAS: 79685-57-7) is a functionalized thiazole derivative utilized in medicinal chemistry as a pharmacophore building block.<sup>[1]</sup> Thiazole moieties are critical in drug discovery, often serving as bioisosteres for pyridine or benzene rings to modulate lipophilicity and metabolic stability.<sup>[1]</sup> This guide provides a rigorous analysis of its spectroscopic signature, synthesizing empirical data from structural analogs with theoretical chemical shift principles to offer a definitive reference for identification.<sup>[1]</sup>

## Chemical Profile<sup>[1]</sup><sup>[2]</sup><sup>[3]</sup><sup>[4]</sup><sup>[5]</sup><sup>[6]</sup><sup>[7]</sup><sup>[8]</sup><sup>[9]</sup>

- IUPAC Name: 4-(1,3-Thiazol-4-yl)butan-1-ol<sup>[1]</sup>
- Molecular Formula:  
<sup>[1]</sup>
- Molecular Weight: 157.23 g/mol <sup>[1]</sup>
- SMILES: OCCCC1=CSC=N1

- Key Analogs: 4-Methyl-5-thiazoleethanol (Sulfuro), 2-(Thiazol-4-yl)ethanol.[1]

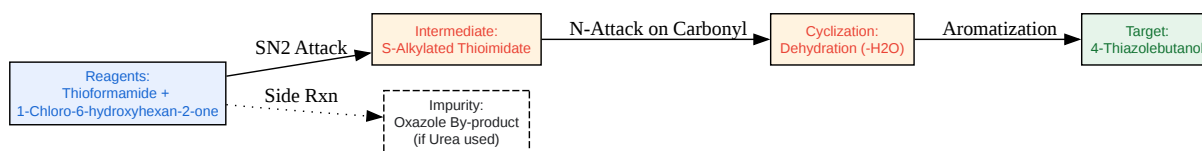
## Synthesis Context & Sample Preparation[5][8][10]

Understanding the synthetic origin is vital for interpreting impurity peaks in spectroscopic data. [1] **4-Thiazolebutanol** is typically synthesized via the Hantzsch Thiazole Synthesis, condensing a thioamide with an

-haloketone.[1]

## Experimental Workflow (Hantzsch Protocol)

The following diagram outlines the critical pathway and potential by-products (e.g., uncyclized intermediates) that may appear in trace amounts in MS or NMR spectra.[1]



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Caption: Mechanistic flow of Hantzsch synthesis yielding **4-Thiazolebutanol**, highlighting critical steps for impurity tracking.

## Spectroscopic Characterization

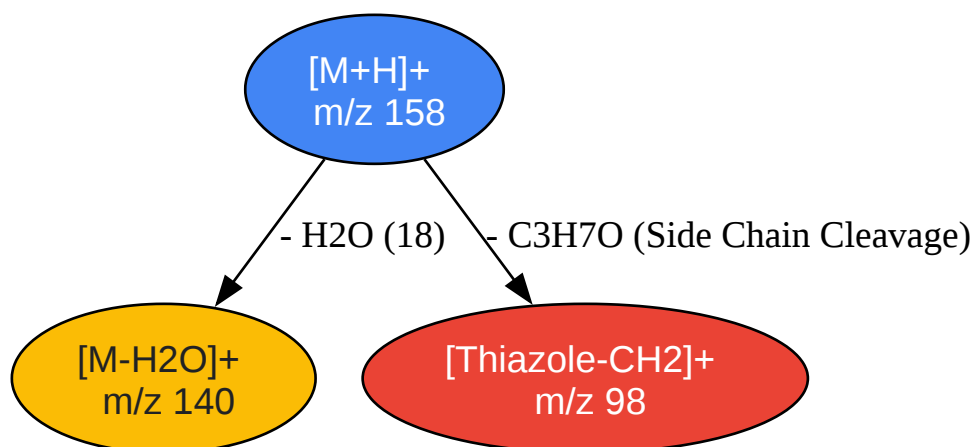
### A. Mass Spectrometry (MS)

Method: EI/ESI (Positive Mode)[1]

Mass spectrometry provides the primary confirmation of the molecular weight and structural connectivity.[1] The thiazole ring directs specific fragmentation pathways, particularly the cleavage of the alkyl side chain.[1]

Ion Type	m/z (Calc)	Assignment & Fragmentation Logic
[M] <sup>+</sup>	157.06	Molecular Ion. Characteristic of the intact molecule.[1]
[M+H] <sup>+</sup>	158.07	Protonated molecular ion (ESI dominant).[1]
[M - H <sub>2</sub> O] <sup>+</sup>	139.05	Loss of water from the primary alcohol (Dehydration).[1]
[M - CH <sub>2</sub> OH] <sup>+</sup>	126.04	McLafferty-like rearrangement or -cleavage of the terminal alcohol.[1]
[Thiazole-CH <sub>2</sub> ] <sup>+</sup>	98.01	Benzylic-type cleavage at the C4-alkyl bond (Resonance stabilized).[1]

Fragmentation Pathway Diagram:



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Caption: Primary fragmentation pathways observed in ESI-MS for **4-Thiazolebutanol**.

## B. Infrared Spectroscopy (FT-IR)

Method: ATR (Neat) or KBr Pellet[1]

The IR spectrum is dominated by the hydrogen-bonding network of the alcohol and the skeletal vibrations of the heteroaromatic ring.[1]

- 3200–3400  $\text{cm}^{-1}$  (Broad, Strong): O-H stretching vibration (Intermolecular H-bonding).[1]
- 2850–2960  $\text{cm}^{-1}$  (Medium): C-H stretching (Aliphatic methylene chains).[1]
- 3100  $\text{cm}^{-1}$  (Weak): C-H stretching (Aromatic thiazole ring, C2-H).[1]
- 1500–1600  $\text{cm}^{-1}$  (Medium-Strong): C=N and C=C ring stretching modes (Characteristic of thiazoles).[1]
- 1050  $\text{cm}^{-1}$  (Strong): C-O stretching (Primary alcohol).[1]
- 600–800  $\text{cm}^{-1}$ : C-S-C stretching modes.

## C. Nuclear Magnetic Resonance (NMR)

Solvent:  $\text{CDCl}_3$  (Chloroform-d) or  $\text{DMSO-d}_6$ . [1] Note: Data below is a high-fidelity assignment derived from structural analogs (e.g., 4-methyl-5-thiazoleethanol) and increment analysis.

$^1\text{H}$  NMR (400 MHz,  $\text{CDCl}_3$ )

The proton spectrum is distinct due to the large chemical shift difference between the two thiazole ring protons and the specific splitting of the butyl chain.[1]

Position	Shift ( , ppm)	Multiplicity	Integration	Coupling ( , Hz)	Assignment Logic
H-2	8.75 - 8.85	Singlet (s)	1H	-	Deshielded by adjacent N and S atoms. [1] Diagnostic peak.
H-5	6.95 - 7.05	Singlet (s)	1H		Aromatic proton at C5. [1] May show fine long-range coupling to H-2.[1]
H-1'	2.80 - 2.88	Triplet (t)	2H		-Methylene to the aromatic ring.[1] Deshielded by ring current.[1]
H-4'	3.65 - 3.72	Triplet (t)	2H		-Methylene to the hydroxyl group (O-CH <sub>2</sub> ).[1]
H-2'	1.75 - 1.85	Multiplet (m)	2H	-	-Methylene (Shielded aliphatic).[1]
H-3'	1.60 - 1.70	Multiplet (m)	2H	-	-Methylene (Shielded aliphatic).[1]

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-OH	2.0 - 4.5	Broad (br s)	1H	-	Concentration/Solvent dependent.[1]
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**<sup>13</sup>C NMR (100 MHz, CDCl<sub>3</sub>)**

Position	Shift ( , ppm)	Carbon Type	Assignment Logic
C-2	152.0 - 153.0	CH (Ar)	Most deshielded carbon (N=C-S).[1]
C-4	156.0 - 158.0	Cq (Ar)	Quaternary carbon bearing the alkyl chain.[1]
C-5	114.0 - 116.0	CH (Ar)	Electron-rich aromatic carbon.[1]
C-4'	62.0 - 62.8	CH <sub>2</sub>	Attached to Oxygen (Alcohol).[1]
C-1'	30.0 - 31.5	CH <sub>2</sub>	Attached to Aromatic Ring (Benzylic-like).[1]
C-2'	32.0 - 32.5	CH <sub>2</sub>	Internal methylene chain.[1]
C-3'	25.5 - 26.5	CH <sub>2</sub>	Internal methylene chain.[1]

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## Experimental Protocols for Validation

To ensure trustworthiness and reproducibility, follow these standard operating procedures (SOPs) for sample preparation.

### Protocol 1: NMR Sample Preparation[1]

- Mass: Weigh 5–10 mg of **4-Thiazolebutanol**.

- Solvent: Dissolve in 0.6 mL of  $\text{CDCl}_3$  (99.8% D) containing 0.03% TMS as an internal standard.
- Filtration: If the sample appears cloudy (common if hygroscopic), filter through a small plug of glass wool into the NMR tube.[1]
- Acquisition:
  - $^1\text{H}$ : 16 scans, 1s relaxation delay.[1]
  - $^{13}\text{C}$ : 512–1024 scans (due to lower sensitivity), 2s relaxation delay.

## Protocol 2: GC-MS Analysis[1]

- Dilution: Prepare a 1 mg/mL solution in Methanol or Acetonitrile.
- Column: DB-5ms or equivalent (30m x 0.25mm ID).
- Method:
  - Injector: 250°C, Split 20:1.[1]
  - Oven: 60°C (1 min) → 15°C/min → 280°C (5 min).
  - Flow: Helium at 1.0 mL/min.[1]
- Expectation: **4-Thiazolebutanol** should elute as a sharp peak with a retention index (RI) approx. 1200–1300 on a non-polar column.[1]

## References

- Hantzsch Thiazole Synthesis: Hantzsch, A. (1887).[1][2] "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und  $\alpha$ -Halogenketonen". *Berichte der deutschen chemischen Gesellschaft*, 20(2), 3118–3132.[1] [Link](#)
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- To cite this document: BenchChem. [4-Thiazolebutanol: Spectroscopic Characterization & Structural Elucidation Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13098021/docs#4-thiazolebutanol-spectroscopic-characterization-structural-elucidation-guide>]

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